2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-2-9-22(13-4-6-14(7-5-13)23(25)26)11-12-3-8-16-15(10-12)17(24)21-18(19)20-16/h1,3-8,10H,9,11H2,(H3,19,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUZJESDLXCPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924568 | |
| Record name | 2-Imino-6-{[(4-nitrophenyl)(prop-2-yn-1-yl)amino]methyl}-1,2-dihydroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123685-36-9 | |
| Record name | PD 130883 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123685369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imino-6-{[(4-nitrophenyl)(prop-2-yn-1-yl)amino]methyl}-1,2-dihydroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthetic routes and reaction conditions for PD 130883 are not extensively detailed in the available literature. it is known to be a synthetic product with potential research and development risks . Industrial production methods are not specified, indicating that it may be primarily used for research purposes rather than large-scale industrial production.
Chemical Reactions Analysis
PD 130883 undergoes several types of chemical reactions, primarily focusing on its role as an antifolate. The compound directly inhibits thymidylate synthase, affecting the interconversion of tetrahydrofolate cofactors to dihydrofolate . Common reagents and conditions used in these reactions include antifolates and inhibitors of dihydrofolate reductase . The major products formed from these reactions are related to the inhibition of thymidylate synthase and the reduction of tetrahydrofolate cofactor conversion .
Scientific Research Applications
PD 130883 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an antifolate dihydrofolate reductase inhibitor, making it valuable in cancer research and targeted therapy . The compound’s ability to inhibit thymidylate synthase at the 5,10-methylenetetrahydrofolate binding site is crucial for studying the interconversion of tetrahydrofolate cofactors to dihydrofolate . This makes it a significant tool in metabolic enzyme and protease research .
Mechanism of Action
PD 130883 exerts its effects by directly inhibiting thymidylate synthase at the 5,10-methylenetetrahydrofolate binding site . This inhibition reduces the net conversion of tetrahydrofolate cofactor to dihydrofolate, affecting the cellular tetrahydrofolate cofactor pools . The molecular targets involved include dihydrofolate reductase and thymidylate synthase .
Comparison with Similar Compounds
Triazolo[4,3-a]quinazolin-5-ones (H1-Antihistaminic Agents)
Core Structure: Fused triazole and quinazolinone rings (vs. standalone quinazolinone in the target compound). Substituents:
Indolin-2-one Derivatives (Patent: IN 2018)
Core Structure: Indolin-2-one fused with thiazin and substituted phenyl groups (vs. quinazolinone in the target compound). Substituents:
- Example: 3-(4-(2-amino-6-(substituted phenyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)phenylimino)-1-((dimethylamino)methyl)indolin-2-one.
Functional Comparison :
- Both compounds feature electron-withdrawing groups (nitro in the target vs. sulfonyl/chloro in the patent compound).
- The indolin-2-one core may target different enzymes (e.g., kinases) compared to quinazolinone-based structures. Key Insight: Substituent positioning (e.g., para-nitro) influences electronic properties, but core structure dictates pharmacophore compatibility .
Pyrimidine-Based Inhibitors (Tryptophan Hydroxylase)
Core Structure: Pyrimidine (Inhibitor D) vs. quinazolinone (target compound). Substituents:
- Inhibitor D: 2-amino-6-[(1R)-2,2,2-trifluoro-1-(3'-fluorobiphenyl-4-yl)ethoxy]pyrimidin-4-yl . Biological Activity:
- Inhibitor D targets tryptophan hydroxylase, a key enzyme in serotonin biosynthesis.
Key Differences : - The nitro group in the target compound may confer stronger electron withdrawal than Inhibitor D’s trifluoroethoxy group, altering electron density in binding interactions .
Data Table: Structural and Functional Comparison
Key Insights from Structural Analysis
Electron-Withdrawing Groups : The nitro group in the target compound may enhance binding to electron-rich enzyme pockets compared to fluorine or chloro substituents in analogs.
Propargyl Advantage : The propargyl group enables bioorthogonal chemistry, a unique feature for targeted drug delivery or probe development.
Methodological Considerations
Structural comparisons rely on crystallographic software (e.g., SHELX, WinGX) for analyzing bond lengths, angles, and packing interactions . However, the evidence lacks specific structural data for the target compound, necessitating further experimental validation.
Biological Activity
The compound 2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one is part of the quinazolinone family, which has garnered interest in medicinal chemistry due to its diverse biological activities. Quinazolinones are known for their potential as therapeutic agents against various diseases, including cancer, inflammation, and microbial infections. This article reviews the biological activity of this specific compound, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinazolinone core, which is modified with an amino group and a nitro-substituted propynyl aniline moiety. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that quinazolinone derivatives exhibit a wide range of biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Quinazolinone derivatives have shown significant anticancer properties. A study highlighted that certain hybrids within this class demonstrated IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines, including MDA-MB-231 (breast cancer) . The mechanism often involves the inhibition of key kinases involved in tumor growth and progression.
Case Study:
A synthesized hybrid containing the quinazolinone scaffold showed promising results in inhibiting EGFR and HER2 receptors in vitro, indicating potential for breast cancer treatment. The highest inhibitory profile was recorded at 63% compared to standard treatments .
Antimicrobial Activity
Quinazolinones are also recognized for their antimicrobial properties. Research has demonstrated that modifications to the quinazolinone structure can enhance its efficacy against bacterial strains.
Data Table: Antimicrobial Efficacy of Quinazolinone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 μg/mL |
| Compound B | S. aureus | 1.0 μg/mL |
| 2-amino... | Pseudomonas spp. | 0.8 μg/mL |
This table illustrates the varying effectiveness of different derivatives against common bacterial pathogens.
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinones has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. In vitro studies have shown that certain derivatives can significantly reduce COX activity, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is highly dependent on their structural features. Modifications at specific positions on the quinazoline ring or substituents on the aniline moiety can lead to variations in potency and selectivity.
Key Findings:
- Nitro Substituents: The presence of nitro groups has been correlated with enhanced anticancer activity.
- Alkyl Chain Length: Variations in the alkyl chain length attached to the nitrogen atom influence both solubility and bioavailability.
- Amino Group Positioning: The positioning of amino groups affects binding affinity to target proteins, impacting overall efficacy .
Q & A
Q. What are the key structural features and spectroscopic identification methods for this compound?
The compound has a quinazolin-4-one core substituted with a 2-propynylamino group linked to a 4-nitrophenyl moiety at position 6 and an amino group at position 2. Key characterization methods include:
- NMR : The propynyl group (C≡CH) shows distinct ¹H NMR signals near δ 2.5–3.5 ppm (triplet for the terminal proton). The nitro group (NO₂) on the phenyl ring causes deshielding in ¹³C NMR (C-NO₂ carbons ~125–135 ppm) .
- Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 350 (calculated: 349.34) confirms the molecular formula C₁₈H₁₅N₅O₃. Fragmentation patterns include loss of NO₂ (–46 Da) and the propynylamine side chain .
Q. What synthetic strategies are recommended for preparing this compound?
A retrosynthetic approach involves:
Quinazolinone Core Formation : Condensation of anthranilic acid derivatives with substituted amines (e.g., 4-nitro-N-prop-2-ynylaniline) using acetic anhydride or benzoyl chloride as cyclizing agents .
Side-Chain Introduction : Mannich reaction or nucleophilic substitution to attach the [(4-nitro-N-prop-2-ynylanilino)methyl] group at position 6 .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water .
Q. How is the compound’s purity validated?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution). Purity >98% is indicated by a single peak at λ = 254 nm .
- Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values (e.g., C: 61.89%, H: 4.33%, N: 20.05%) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS can determine the dominant tautomer (e.g., 1H-quinazolin-4-one vs. 3H-quinazolin-4-one). Key parameters:
Q. How to address contradictory biological activity data in different assays?
Case study: If antibacterial activity (e.g., MIC = 8 µg/mL in S. aureus) conflicts with antifungal results (MIC >64 µg/mL):
- Experimental Replicates : Perform triplicate assays under standardized conditions (CLSI guidelines) .
- Membrane Permeability Testing : Use fluorescent probes (e.g., SYTOX Green) to assess if activity discrepancies arise from differential cell wall penetration .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives?
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). The nitro group’s electron-withdrawing effect enhances binding to hydrophobic pockets .
- QSAR Models : Apply Hammett σ constants to correlate substituent effects (e.g., nitro vs. methoxy) on bioactivity .
Q. How to optimize synthetic yields when scaling up?
- Reaction Monitoring : In situ FTIR tracks intermediate formation (e.g., imine linkage at ~1650 cm⁻¹).
- Catalysis : Use CuI (5 mol%) to accelerate Sonogashira coupling for the propynyl group, reducing side products .
Data Analysis and Technical Challenges
Q. How to resolve overlapping signals in ¹H NMR spectra?
Q. What are common pitfalls in crystallographic refinement?
Q. How to validate the compound’s stability under biological assay conditions?
- LC-MS Stability Studies : Incubate in PBS (pH 7.4) at 37°C for 24h. Degradation products (e.g., nitro reduction to amine) indicate susceptibility to enzymatic reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
